13C NMR chemical shift reference data for 4-Methoxy-[7-13C]benzyl Alcohol
13C NMR chemical shift reference data for 4-Methoxy-[7-13C]benzyl Alcohol
An in-depth technical analysis of the 13 C NMR parameters for 4-Methoxy-[7- 13 C]benzyl Alcohol requires a fundamental understanding of both isotopic perturbation and nuclear spin dynamics. Isotopic labeling at the benzylic position transforms the standard natural-abundance NMR spectrum into a complex spin system, providing a powerful tool for metabolic tracing, mechanistic organic studies, and quantitative structural validation.
This guide provides a comprehensive reference for the chemical shifts, spin-spin coupling networks, and the self-validating experimental protocols required to accurately acquire and process this data.
Structural and Isotopic Overview
4-Methoxy-[7- 13 C]benzyl Alcohol (CAS: 76104-36-4)[1], also known as p-anisyl-[ 13 C] alcohol, is a derivative of 4-methoxybenzyl alcohol[2] where the benzylic carbon (C7) is enriched with Carbon-13 (typically >99 atom %).
The introduction of a 100% spin-1/2 nucleus at the C7 position fundamentally alters the 13 C NMR landscape:
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Dynamic Range Disparity: The C7 resonance will exhibit an intensity approximately 100 times greater than the natural abundance (1.1.%) aromatic carbons.
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Heteronuclear to Homonuclear Transition: In a standard 1 H-decoupled 13 C spectrum, natural abundance carbons appear as singlets because the probability of two adjacent 13 C atoms is negligible (~0.01%). In this labeled molecule, every natural abundance aromatic carbon is adjacent to (or in close proximity to) the 100% labeled C7, resulting in observable nJCC homonuclear coupling.
13C-13C spin coupling network originating from the labeled C7 benzylic position.
Reference 13 C NMR Chemical Shift and Coupling Data
The following table synthesizes the expected 13 C NMR parameters in CDCl 3 at 298 K. Baseline chemical shifts are derived from the unlabeled isotopologue[3], while the multiplicity and coupling constants are calculated based on the sp3
sp2 hybridization interaction[3].Carbon PositionChemical Shift ( δ , ppm)Multiplicity ( 1 H-Decoupled)Coupling Constant ( JCC to C7)Mechanistic DriverC7 (Benzylic)64.96Singlet (Enhanced)N/ADeshielded by adjacent -OH (-I effect).C1 (Ipso)133.14Doublet 1JCC≈43 HzDirect sp3 sp2 bond coupling.C2 / C6 (Ortho)128.60Doublet 2JCC≈3 HzTwo-bond geminal coupling.C3 / C5 (Meta)113.94Doublet 3JCC≈4 HzShielded by OMe (+M effect); vicinal coupling.C4 (Para)159.19Singlet (Fine Doublet) 4JCC<1 HzDeshielded by direct OMe attachment.C8 (Methoxy)55.29SingletN/AAliphatic ether shift; no observable coupling to C7.
Mechanistic Causality of NMR Parameters
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Chemical Shifts: The electron-donating methoxy group at C4 exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This heavily shields the ortho positions (C3/C5, 113.94 ppm) compared to standard benzene (128.5 ppm). The benzylic carbon (C7) is shifted downfield to ~65 ppm due to the electronegativity of the hydroxyl oxygen.
Spin-Spin Coupling ( JCC ): The magnitude of one-bond carbon-carbon coupling ( 1JCC ) is directly proportional to the s-character of the hybrid orbitals forming the bond. The C7-C1 bond is an sp3
sp2 linkage. Since an sp2 orbital has 33% s-character and an sp3 has 25%, the resulting 1JCC is typically between 40–45 Hz[3]. The three-bond coupling ( 3JCC ) to C3/C5 is often slightly larger than the two-bond coupling ( 2JCC ) to C2/C6, following a modified Karplus-type relationship for aromatic systems.Self-Validating Experimental Protocol
Standard 13 C NMR acquisition parameters are optimized for natural abundance samples. Applying default parameters to a 99% 13 C-enriched sample will result in severe signal clipping, baseline distortions, and inaccurate integration due to the Nuclear Overhauser Effect (NOE).
To extract both the JCC couplings and validate the isotopic purity, you must use the following self-validating workflow.
Self-validating NMR acquisition workflow for isotopically labeled benzyl alcohols.
Step 1: Sample Preparation
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Action: Dissolve exactly 20.0 mg of the compound in 0.6 mL of CDCl 3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: Precise concentration ensures reproducible locking and shimming. The 100% deuterated solvent eliminates the massive CDCl 3 triplet that could otherwise obscure the C2/C6 signals at 128.6 ppm.
Step 2: Instrument Tuning and Shimming
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Action: Manually tune and match the probe specifically for the 13 C frequency. Shim until the TMS 1 H line width at half-height is < 0.5 Hz.
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Causality: A mismatched probe suffers from poor RF power transfer, leading to inaccurate 90-degree pulse widths. Excellent shimming is mandatory to resolve the fine 3–4 Hz 2JCC and 3JCC splittings on the aromatic carbons.
Step 3: Data Acquisition (Inverse Gated Decoupling)
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Action: Select the zgig (inverse gated 1 H decoupling) pulse sequence. Set the relaxation delay (D1) to 10 seconds. Set the Receiver Gain (RG) manually by observing the FID of a single test scan. Acquire 256 to 512 scans.
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Causality: Standard decoupling (zgpg30) applies continuous 1 H irradiation, building up NOE. Because NOE enhancement varies by carbon type (CH 3 vs CH vs quaternary), it destroys quantitative integration. Inverse gated decoupling only turns on the decoupler during acquisition, suppressing NOE. A D1 of 10s ensures >95% return to thermal equilibrium for the benzylic carbon ( T1≈2−3 s), preventing signal saturation. Manually setting the RG prevents the massive C7 signal from clipping the analog-to-digital converter (ADC).
Step 4: Processing and Digital Resolution
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Action: Zero-fill the FID to 128k or 256k points before Fourier Transformation. Apply a mild exponential line broadening (LB = 0.5 to 1.0 Hz).
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Causality: Zero-filling increases the digital resolution (points per Hz) of the spectrum. Without zero-filling, a 3 Hz doublet might fall between data points and appear as a broadened singlet.
Step 5: System Validation (Isotopic Purity Check)
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Action: Integrate the enhanced C7 signal and compare it to the sum of the natural abundance C2/C6 doublet.
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Validation Logic: If the sample is exactly 99% 13 C enriched at C7, the C7 integral should be 99. The C2/C6 peak represents two carbons at 1.1% natural abundance, yielding an expected integral of 2.2. If the ratio of C7 to (C2+C6) deviates significantly from 99:2.2 (after correcting for relaxation differences), the isotopic purity of the batch is compromised.
References
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Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions Beilstein Journal of Organic Chemistry[Link]
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4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 PubChem[Link]
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Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids The Journal of Organic Chemistry - ACS Publications[Link]
